molecular formula C9H9BrN2 B15052743 6-bromo-4,7-dimethyl-1H-indazole

6-bromo-4,7-dimethyl-1H-indazole

Cat. No.: B15052743
M. Wt: 225.08 g/mol
InChI Key: AFLKAEWJAITNEV-UHFFFAOYSA-N
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Description

6-Bromo-4,7-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and two methyl groups at specific positions on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4,7-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-bromo-4,7-dimethylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4,7-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-4,7-dimethyl-1H-indazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4,7-dimethyl-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 6-Bromo-5-chloro-1H-indazole
  • Methyl 6-bromo-1H-indazole-5-carboxylate

Comparison: 6-Bromo-4,7-dimethyl-1H-indazole is unique due to the specific positions of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to biological targets or different reactivity in chemical reactions, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-4,7-dimethyl-1H-indazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12)

InChI Key

AFLKAEWJAITNEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=NN2)C)Br

Origin of Product

United States

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